molecular formula C8H13Br B148850 1-Bromo-2-octyne CAS No. 18495-27-7

1-Bromo-2-octyne

Cat. No. B148850
CAS RN: 18495-27-7
M. Wt: 189.09 g/mol
InChI Key: QKPBYOBXEXNWOA-UHFFFAOYSA-N
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Patent
US04775692

Procedure details

Under argon atmosphere, anhydrous pyridine (0.4 ml, 4.9 mmol) was added to a solution of 2-octyne-1-ol (9.4658 g, 75.0 mmol) in anhydrous ether (50 ml). To the mixture was added dropwise phosphorus tribromide (2.35 ml, 25.0 mmol) at -30° to -35° C. and the mixture was stirred at the same temperature for one hour and then stirred for one hour at room temperature under argon atmosphere. To the resulting mixture was added brine (100 ml), and the mixture was then extracted with ether (50 ml×4). The combined ether layers were washed with an aqueous saturated solution of sodium bicarbonate (150 ml), with water (150 ml) and with brine (150 ml), dried over anhydrous sodium sulfate (40 g), and concentrated. Distillation of the residue gave a colorless oily product of 1-bromo-2-octyne (9.1493 g, 65%, B.p.: 53°-58° C./0.39 mmHg). The product was assigned the structure by the following data.
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
9.4658 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.35 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[CH2:7](O)[C:8]#[C:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].P(Br)(Br)[Br:17]>CCOCC.[Cl-].[Na+].O>[Br:17][CH2:7][C:8]#[C:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:4.5.6|

Inputs

Step One
Name
Quantity
0.4 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
9.4658 g
Type
reactant
Smiles
C(C#CCCCCC)O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2.35 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
brine
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for one hour at room temperature under argon atmosphere
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was then extracted with ether (50 ml×4)
WASH
Type
WASH
Details
The combined ether layers were washed with an aqueous saturated solution of sodium bicarbonate (150 ml), with water (150 ml) and with brine (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate (40 g)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC#CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 9.1493 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 193.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.